molecular formula C20H21N3OS B4153409 4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

Cat. No.: B4153409
M. Wt: 351.5 g/mol
InChI Key: KTGQEZPEDQUMBV-JXMROGBWSA-N
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Description

4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenylpropenylthio group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenylboronic acid under Suzuki coupling conditions.

    Attachment of the Phenylpropenylthio Group: The final step involves the thiolation of the triazole compound with 3-phenyl-2-propen-1-yl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropenylthio group, where nucleophiles like amines or thiols replace the propenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.

    Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole: shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.

    Coniferin: Another compound with a similar phenylpropenyl group, known for its antifungal properties.

Uniqueness

    Structural Uniqueness: The presence of both the methoxyphenyl and phenylpropenylthio groups attached to the triazole ring makes this compound unique compared to other triazoles.

    Functional Uniqueness:

Properties

IUPAC Name

4-ethyl-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-3-23-19(17-11-13-18(24-2)14-12-17)21-22-20(23)25-15-7-10-16-8-5-4-6-9-16/h4-14H,3,15H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGQEZPEDQUMBV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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